molecular formula C6H7BrN2OS B189686 N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 21478-95-5

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B189686
CAS No.: 21478-95-5
M. Wt: 235.1 g/mol
InChI Key: VGOJXJXWXAIOBE-UHFFFAOYSA-N
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Description

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the thiazole ring, along with an acetamide group attached to the nitrogen atom at the 2nd position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, can also be integrated into the production process to make it more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols

Scientific Research Applications

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Agriculture: It is employed in the development of agrochemicals such as herbicides, fungicides, and insecticides.

    Material Science: The compound is used in the synthesis of functional materials, including polymers, dyes, and catalysts .

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3-thiazol-2-yl)acetamide: Lacks the bromine atom at the 5th position.

    N-(4-methyl-1,3-thiazol-2-yl)acetamide: Lacks both the bromine atom and the methyl group at the 4th position.

    N-(5-bromo-1,3-thiazol-2-yl)acetamide: Lacks the methyl group at the 4th position .

Uniqueness

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the bromine atom and the methyl group on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and enhance the compound’s lipophilicity, while the methyl group can affect the compound’s steric and electronic properties .

Properties

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOJXJXWXAIOBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356373
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21478-95-5
Record name N-(5-bromo-4-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

N-(4-Methyl-thiazol-2-yl)-acetamide (Example 17a) (4.0 g, 25.6 mmol) is dissolved in glacial acetic acid (100 ml) at room temperature. This solution is then treated portionwise with N-bromosuccinimide (4.6 g, 25.6 mmol). After 48 hours the reaction mixture is poured into water (1000 ml) and extracted with ethyl acetate (3×250 ml). The combined organic layers are washed with water (200 ml), brine (200 ml), dried over MgSO4, filtered and concentrated in vacuo. The residue is dissolved in toluene (100 ml) followed by the removal of the solvent in vacuo. This is repeated twice more and the resulting solid is dried in vacuo at 40° C. to give N-(5-bromo-4-methyl-thiazol-2-yl)-acetamide.
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4 g
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4.6 g
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Synthesis routes and methods III

Procedure details

To N-(4-methylthiazol-2-yl)acetamide (39.48 g) in acetic acid (200 ml) under a water-ice bath was added dropwise bromine (16 ml). After 2 h, water (500 ml) was added. Filtration, washing with water (3×) and drying gave N-(5-bromo-4-methylthiazol-2-yl) acetamide as off-white solid (52.13 g). H1-NMR (300 MHz, d6-DMSO) 12.27 (s, 1 H), 2.22 (s, 3 H), 2.13 (s, 3 H) ppm.
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39.48 g
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16 mL
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200 mL
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